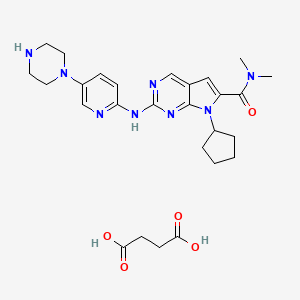

利博西利布琥珀酸盐

描述

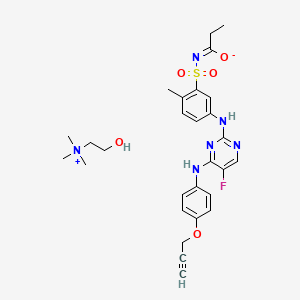

Ribociclib, also known as LEE011, is a medication used for the treatment of certain kinds of breast cancer . It is a kinase inhibitor and is sold under the brand name Kisqali . It was developed by Novartis and Astex Pharmaceuticals .

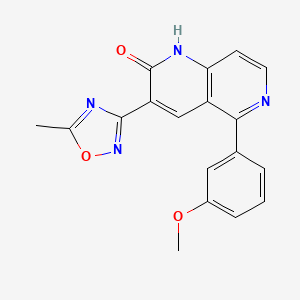

Synthesis Analysis

The synthesis of Ribociclib precursor involves eco-friendly methods using non-hazardous and renewable solvents such as EtOH and DMSO . The process includes regioselective hydrodechlorination and DMAP catalyzed ester hydrolysis .Molecular Structure Analysis

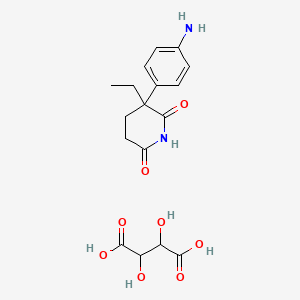

Ribociclib succinate has a molecular formula of C27H36N8O5 . Its average mass is 552.625 Da and its monoisotopic mass is 552.280884 Da .Chemical Reactions Analysis

Ribociclib is a highly selective CDK4/6 inhibitor . The cyclin D–cyclin-dependent kinase (CDK) 4/6–p16–retinoblastoma (Rb) pathway is commonly disrupted in cancer, leading to abnormal cell proliferation .Physical And Chemical Properties Analysis

Ribociclib is a crystalline powder with a molecular weight of 434.55 and is available as a succinate salt . Its limited solubility in neutral solutions and intermediate permeability make it difficult to achieve appropriate bioavailability .科学研究应用

乳腺癌治疗

利博西利布是一种新批准的口服乳腺癌药物 {svg_1} {svg_2}. 它是一种高度选择性的CDK4/6抑制剂,已被批准用于乳腺癌治疗 {svg_3}. 它通过抑制两种称为细胞周期蛋白依赖性激酶4和6(CDK4/6)的蛋白质来帮助减缓癌症的进展 {svg_4}. 当这些蛋白质过度激活时,会导致癌细胞过度生长和分裂 {svg_5}.

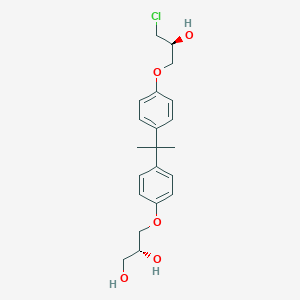

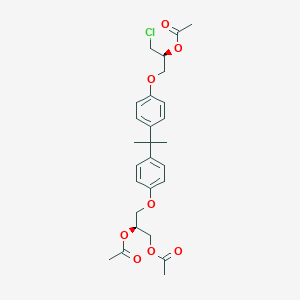

混合脂质-聚合物纳米粒的制备

利博西利布已被用于制备混合脂质-聚合物纳米粒(PLNs),以增强其体外溶解速率、药代动力学和抗癌功效 {svg_6}. 利博西利布负载的PLNs是通过溶剂蒸发法,使用Box-Behnken设计来优化制剂变量而制备的 {svg_7}.

体外代谢研究

利博西利布的体外和体内代谢已使用质谱方法进行研究,以阐明生物活化途径和代谢物谱 {svg_8}. 这项研究解释了它的不良反应,并提出了结构修饰以减少副作用 {svg_9}.

与内分泌治疗联用

利博西利布与内分泌治疗联用,与单独使用相应药物相比,在ER+乳腺癌模型中具有更强的抗肿瘤作用 {svg_10}.

PI3K/AKT/mTOR途径

PI3K/AKT/mTOR途径广泛参与乳腺癌的肿瘤发生和治疗耐药 {svg_11}. 利博西利布已在此背景下进行研究。

药代动力学研究

利博西利布的药代动力学研究已进行。 一项大鼠研究表明,利博西利布配方使最大浓度(C max)增加了6.5倍,曲线下面积(AUC)增加了5.6倍 {svg_12}.

作用机制

Target of Action

Ribociclib succinate is a selective cyclin-dependent kinase inhibitor . It primarily targets two proteins, cyclin-dependent kinase 4 and 6 (CDK4/6) . These proteins play a crucial role in cell cycle regulation and, when over-activated, can enable cancer cells to grow and divide too quickly .

Mode of Action

Ribociclib succinate interacts with its targets (CDK4/6) by inhibiting their activity . This inhibition slows down the progression of cancer by preventing the over-activation of CDK4/6 .

Biochemical Pathways

The primary biochemical pathway affected by ribociclib succinate is the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . In this pathway, cyclin D is the key entry point at which various mitogenic and growth arrest signaling pathways converge to regulate the cell cycle . In response to mitogenic signaling, levels of D-type cyclins rise and associate with CDK4 or CDK6 .

Pharmacokinetics

Ribociclib succinate is orally bioavailable . Following oral dosing, ribociclib is rapidly absorbed with median Tmax ranging from 1 to 5 hours . It is extensively metabolized by cytochrome P450 3A4 . The exposure of ribociclib succinate is dramatically affected by strong cytochrome P450 3A4 modulators .

Result of Action

The molecular and cellular effects of ribociclib succinate’s action primarily involve the inhibition of cell proliferation. By inhibiting CDK4/6, ribociclib succinate prevents the over-activation of these proteins, thereby slowing down the growth and division of cancer cells . Ribociclib succinate has been shown to induce cytostasis at nanomolar concentrations in certain cancer cell lines, suggesting that these cells might be particularly susceptible to CDK4/6 inhibition .

Action Environment

The action, efficacy, and stability of ribociclib succinate can be influenced by various environmental factors. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of ribociclib succinate . Additionally, the susceptibility of certain cancer cells to CDK4/6 inhibition may vary depending on the specific cellular environment .

安全和危害

属性

IUPAC Name |

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHANOMFABJQAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027923 | |

| Record name | Ribociclib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1374639-75-4 | |

| Record name | Ribociclib succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribociclib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOCICLIB SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7HLX2919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What analytical techniques were employed in the study to investigate the pH-dependent interaction between ribociclib succinate and acid-reducing agents?

A: The researchers developed a robust and accurate analytical method using a three-level three-factorial box-behnken design to quantify ribociclib succinate in micro-dissolution samples. This approach, following the Analytical Quality by Design (AQbD) principles, ensured the reliability and accuracy of the solubility measurements across the different pH conditions tested. The study identified the pH of the aqueous mobile phase and flow rate as critical process parameters influencing the method's performance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Chlorophenyl)-7-methoxy-3-methyl-1,2,3,3a,10,10a-hexahydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B610393.png)

![4-[2-Amino-5-[4-[(dimethylamino)methyl]-2-thienyl]-3-pyridinyl]-2-[[(2Z)-4,4,4-trifluoro-1-methyl-2-buten-1-yl]oxy]benzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)